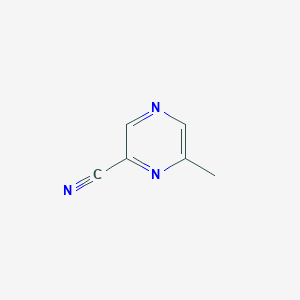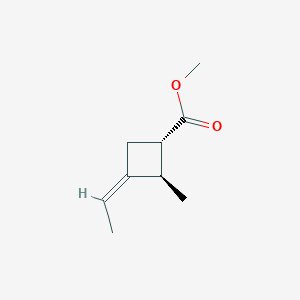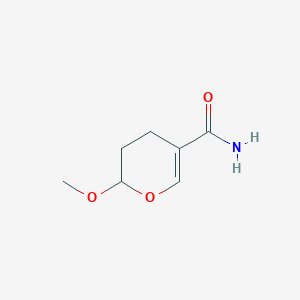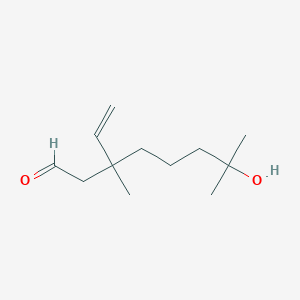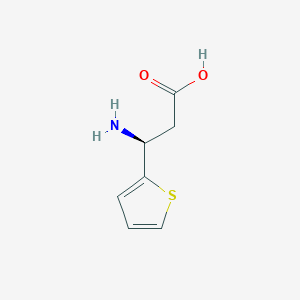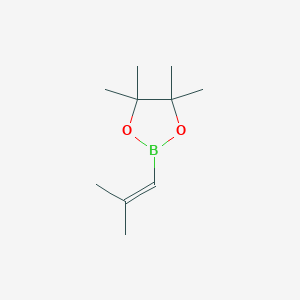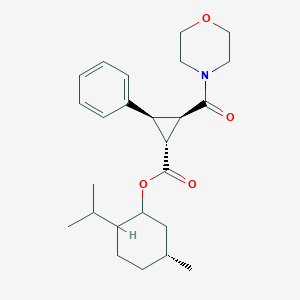
(5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate, also known as MK-2206, is a small molecule inhibitor of the protein kinase Akt. It has shown promising results in preclinical studies as a potential treatment for various types of cancer.
Mecanismo De Acción
(5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate targets the protein kinase Akt, which plays a key role in cell growth, proliferation, and survival. By inhibiting Akt, (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate blocks the signaling pathways that promote cancer cell growth and survival, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
In addition to its anti-cancer effects, (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate has been shown to have other biochemical and physiological effects. It has been shown to improve glucose metabolism and insulin sensitivity in preclinical models of diabetes. It has also been shown to have neuroprotective effects in preclinical models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate in lab experiments is its specificity for Akt, which allows for targeted inhibition of this protein kinase. However, one limitation is its relatively low solubility in aqueous solutions, which can make it challenging to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate. One area of interest is in developing combination therapies that incorporate (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate with other cancer treatments, such as immunotherapy or targeted therapy. Another area of interest is in exploring the potential use of (5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate in other disease areas, such as diabetes or neurodegenerative diseases. Finally, there is ongoing research into developing more potent and selective inhibitors of Akt, which could lead to improved treatments for cancer and other diseases.
Métodos De Síntesis
(5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves several chemical reactions, including a Grignard reaction, a Diels-Alder reaction, and a carbonylation reaction. The final product is obtained as a white powder.
Aplicaciones Científicas De Investigación
(5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate has been extensively studied in preclinical models of cancer. It has shown efficacy in inhibiting the growth of various types of cancer cells, including breast, lung, prostate, and pancreatic cancer cells. It has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
Número CAS |
135588-56-6 |
|---|---|
Nombre del producto |
(5R)-2-Isopropyl-5-methylcyclohexyl (1R,2R,3S)-2-(4-morpholinylcarbonyl)-3-phenylcyclopropanecarboxylate |
Fórmula molecular |
C25H35NO4 |
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
[(5R)-5-methyl-2-propan-2-ylcyclohexyl] (1R,2R,3S)-2-(morpholine-4-carbonyl)-3-phenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C25H35NO4/c1-16(2)19-10-9-17(3)15-20(19)30-25(28)23-21(18-7-5-4-6-8-18)22(23)24(27)26-11-13-29-14-12-26/h4-8,16-17,19-23H,9-15H2,1-3H3/t17-,19?,20?,21+,22-,23-/m1/s1 |
Clave InChI |
WCVZLIYUMIYTFG-CHWXNYRKSA-N |
SMILES isomérico |
C[C@@H]1CCC(C(C1)OC(=O)[C@@H]2[C@H]([C@H]2C(=O)N3CCOCC3)C4=CC=CC=C4)C(C)C |
SMILES |
CC1CCC(C(C1)OC(=O)C2C(C2C(=O)N3CCOCC3)C4=CC=CC=C4)C(C)C |
SMILES canónico |
CC1CCC(C(C1)OC(=O)C2C(C2C(=O)N3CCOCC3)C4=CC=CC=C4)C(C)C |
Sinónimos |
2-(4-morpholinocarbonyl)-3-phenylcyclopropane-2-(1-methylethyl)-5-methylcyclohexyl ester 2-MCPC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



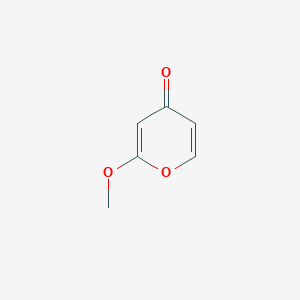
![8-Ethoxy-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B145267.png)

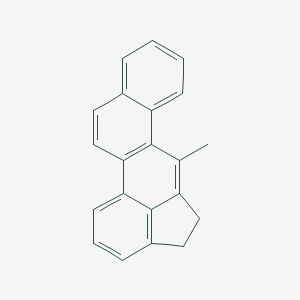
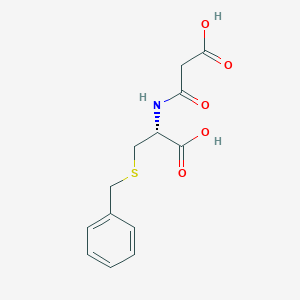
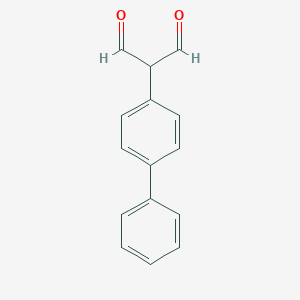
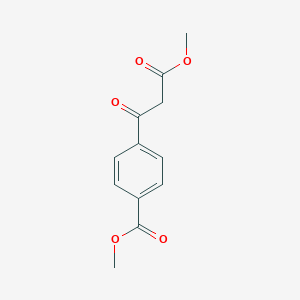
![2,6-Dimethyldecahydropyrazino[2,3-B]pyrazine](/img/structure/B145278.png)
